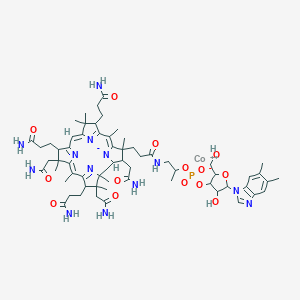
Vitamin B12-Co(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin B12-Co(II) is a complex molecule that plays a crucial role in various biological processes. It is a water-soluble vitamin that is essential for the proper functioning of the nervous system and the formation of red blood cells. The Co(II) ion is an integral part of the vitamin B12 molecule, and it is required for the activation of the vitamin and its biological activity.
Wirkmechanismus
The mechanism of action of vitamin B12-Co(II) is complex and involves several steps. The Co(II) ion in the molecule is responsible for the activation of the vitamin, which is required for its biological activity. Once activated, vitamin B12-Co(II) acts as a coenzyme in various biochemical reactions, including the conversion of homocysteine to methionine and the conversion of methylmalonyl-CoA to succinyl-CoA.
Biochemische Und Physiologische Effekte
Vitamin B12-Co(II) has several biochemical and physiological effects on the body. It is essential for the proper functioning of the nervous system and the formation of red blood cells. It also plays a crucial role in the metabolism of fatty acids and amino acids. Deficiencies in vitamin B12-Co(II) can lead to various medical conditions, including pernicious anemia, neuropathies, and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Vitamin B12-Co(II) has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also readily available in commercial quantities, making it an affordable reagent for research purposes. However, vitamin B12-Co(II) has some limitations for lab experiments. Its synthesis process is complex and requires specialized equipment and expertise. It is also a highly reactive molecule that can be difficult to handle.
Zukünftige Richtungen
There are several future directions for research on vitamin B12-Co(II). One area of research is the development of more efficient synthesis methods for the molecule. Another area of research is the investigation of the molecule's role in various biochemical pathways and its potential as a therapeutic agent for various medical conditions. Additionally, there is a need for more research on the safety and toxicity of vitamin B12-Co(II) to determine its potential as a drug candidate.
Synthesemethoden
The synthesis of vitamin B12-Co(II) is a complex process that involves several steps. The starting materials for the synthesis are cobalt salts, which are reacted with a series of organic compounds to produce the final product. The synthesis process is challenging and requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Vitamin B12-Co(II) has been extensively studied in scientific research, and its applications are diverse. It is used in the diagnosis and treatment of various medical conditions, including pernicious anemia, neuropathies, and cognitive impairment. Vitamin B12-Co(II) is also used as a coenzyme in various biochemical reactions, including the metabolism of fatty acids and amino acids.
Eigenschaften
CAS-Nummer |
14463-33-3 |
|---|---|
Produktname |
Vitamin B12-Co(II) |
Molekularformel |
C62H89CoN13O14P |
Molekulargewicht |
1329.3 g/mol |
IUPAC-Name |
cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |
InChI |
InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2 |
InChI-Schlüssel |
ASARMUCNOOHMLO-UHFFFAOYSA-L |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Synonyme |
cob(II)alamin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)




![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
